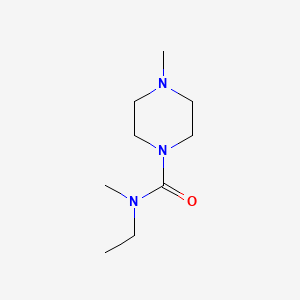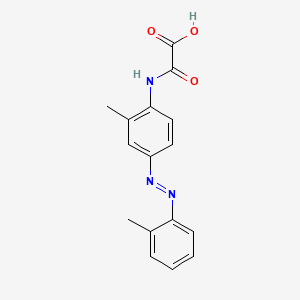
Oxalyl-o-aminoazotoluene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalyl-o-aminoazotoluene is a compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including as a colorant in textiles, cosmetics, and other products. It is also of interest in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of oxalyl-o-aminoazotoluene typically involves the reaction of oxalic acid with o-aminoazotoluene. The process begins with the formation of oxalyl chloride from oxalic acid and thionyl chloride. This intermediate is then reacted with o-aminoazotoluene to form this compound. The reaction conditions usually require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
Oxalyl-o-aminoazotoluene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. For example, oxidation of this compound can lead to the formation of corresponding nitroso compounds, while reduction can yield amines. Substitution reactions often involve the replacement of the azo group with other functional groups, leading to a variety of products .
Scientific Research Applications
Oxalyl-o-aminoazotoluene has several applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other compounds. In biology, it is studied for its potential effects on cellular processes and its use as a staining agent. In medicine, this compound is investigated for its potential therapeutic properties, including its role as an antiviral or anticancer agent. Industrially, it is used in the production of dyes and pigments for various applications .
Mechanism of Action
The mechanism of action of oxalyl-o-aminoazotoluene involves its interaction with cellular components, leading to various biochemical effects. The compound can interact with enzymes and other proteins, affecting their function. For example, it may inhibit certain enzymes involved in cellular metabolism, leading to changes in cellular activity. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Oxalyl-o-aminoazotoluene can be compared with other azo dyes, such as o-aminoazotoluene and 4-aminoazobenzene. These compounds share similar structures and chemical properties but differ in their specific applications and effects. For example, while this compound is used primarily as a colorant, 4-aminoazobenzene is also used in the synthesis of other chemicals. The unique properties of this compound, such as its specific reactivity and potential biological effects, distinguish it from these similar compounds .
Properties
CAS No. |
63042-11-5 |
|---|---|
Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-[2-methyl-4-[(2-methylphenyl)diazenyl]anilino]-2-oxoacetic acid |
InChI |
InChI=1S/C16H15N3O3/c1-10-5-3-4-6-14(10)19-18-12-7-8-13(11(2)9-12)17-15(20)16(21)22/h3-9H,1-2H3,(H,17,20)(H,21,22) |
InChI Key |
QLZLWVQIBOVHTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B13800448.png)
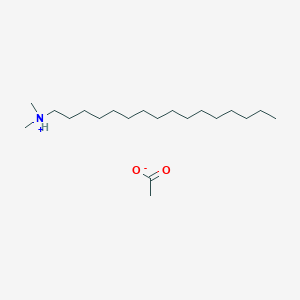
![Phenol, 2-ethoxy-4-[(1-methylethoxy)methyl]-](/img/structure/B13800459.png)

![[(3S)-1-ethylpiperidin-3-yl]methyl methanesulfonate](/img/structure/B13800467.png)
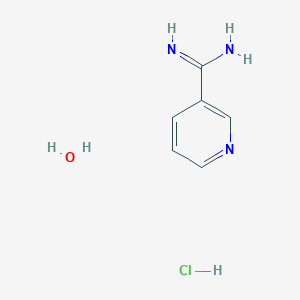

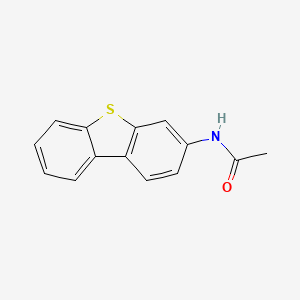
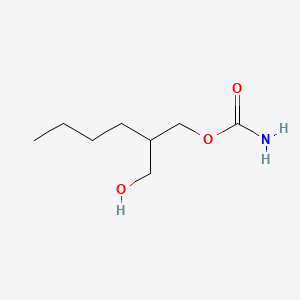

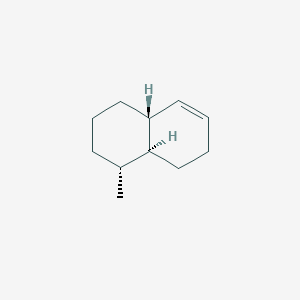
![1-Acetyl-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B13800511.png)
